3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol
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Overview
Description
3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol is a complex organic compound with the molecular formula C16H17N5O2. It is known for its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a morpholine ring, and a phenol group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The morpholine ring is then introduced via nucleophilic substitution reactions, and the phenol group is added through electrophilic aromatic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazolo[3,4-d]pyrimidine core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-d]pyrimidine core .
Scientific Research Applications
3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in cancer treatment due to its ability to inhibit cell proliferation.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenol
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
Uniqueness
What sets 3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol apart from similar compounds is its unique combination of a pyrazolo[3,4-d]pyrimidine core, a morpholine ring, and a phenol group. This structure imparts specific chemical and biological properties that make it a valuable compound for research and development .
Properties
Molecular Formula |
C16H17N5O2 |
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Molecular Weight |
311.34 g/mol |
IUPAC Name |
3-(1-methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol |
InChI |
InChI=1S/C16H17N5O2/c1-20-15-13(10-17-20)14(11-3-2-4-12(22)9-11)18-16(19-15)21-5-7-23-8-6-21/h2-4,9-10,22H,5-8H2,1H3 |
InChI Key |
FLBMXRLJHKTDGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)C3=CC(=CC=C3)O)N4CCOCC4 |
Origin of Product |
United States |
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